molecular formula C16H16N2O3 B5127798 4-methoxy-3-[(3-methylbenzoyl)amino]benzamide

4-methoxy-3-[(3-methylbenzoyl)amino]benzamide

Cat. No. B5127798
M. Wt: 284.31 g/mol
InChI Key: IUANHJDXTCBQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-[(3-methylbenzoyl)amino]benzamide, also known as MMB or N-(3-methylbenzoyl)-4-methoxybenzamide, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various areas of research. MMB is a member of the benzamide family of compounds and has been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(3-methylbenzoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has also been shown to inhibit the activity of a variety of enzymes involved in cellular metabolism, including acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-3-[(3-methylbenzoyl)amino]benzamide in lab experiments is its relatively low cost and ease of synthesis. This compound is also stable under a variety of conditions, making it easy to handle and store. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research involving 4-methoxy-3-[(3-methylbenzoyl)amino]benzamide. One area of interest is in the development of new drugs for the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of this compound for this application. Another potential area of interest is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects, making it a promising candidate for further study in this area.

Synthesis Methods

4-methoxy-3-[(3-methylbenzoyl)amino]benzamide can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with 3-methylbenzoyl chloride in the presence of a base. Another method involves the reaction of 4-methoxybenzoic acid with 3-methylbenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

4-methoxy-3-[(3-methylbenzoyl)amino]benzamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

properties

IUPAC Name

4-methoxy-3-[(3-methylbenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-4-3-5-12(8-10)16(20)18-13-9-11(15(17)19)6-7-14(13)21-2/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUANHJDXTCBQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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